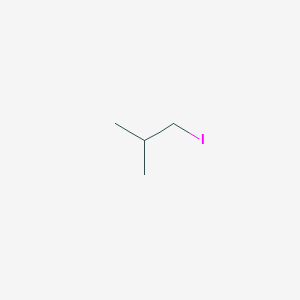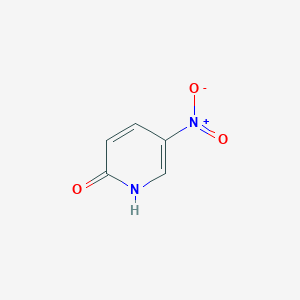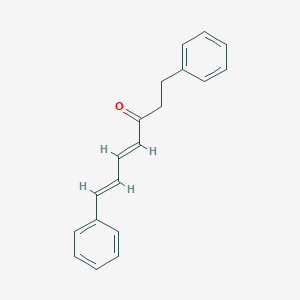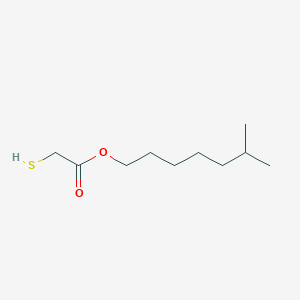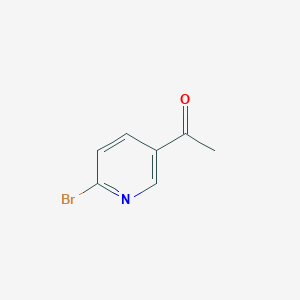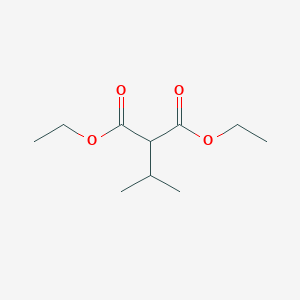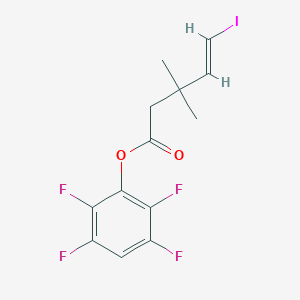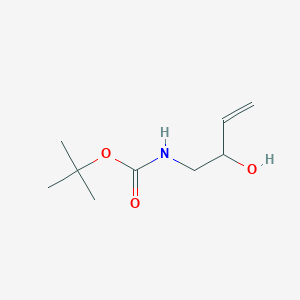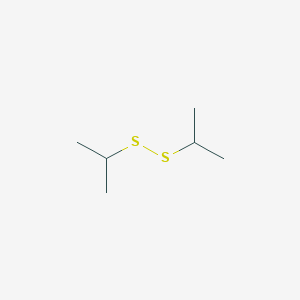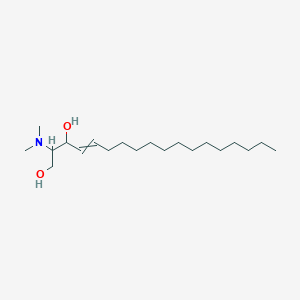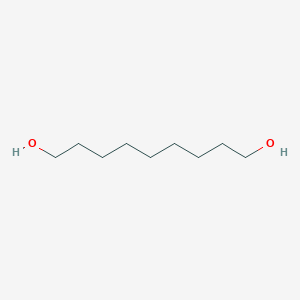
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate
説明
The compound 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate has been explored in various studies for its utility as a labeling agent in analytical chemistry. It is particularly noted for its application in the liquid chromatographic determination of carboxylic acids, where it is used to create derivatives that are detectable by ultraviolet and fluorescent methods .
Synthesis Analysis
The synthesis of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate is reported to be straightforward, involving a two-step process starting from 2,3-naphthalenedicarboxylic anhydride. The resulting reagent is stable for extended periods at room temperature, which is advantageous for practical laboratory use . Another related compound, 2-(phthalimino)ethyl trifluoromethanesulfonate, is synthesized through the reaction of N-hydroxyethylphthalimide with trifluoromethanesulfonic anhydride, indicating a similar synthetic pathway for these types of compounds .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate is not detailed in the provided papers, related compounds have been studied. For instance, the structure of 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone was investigated using X-ray diffraction and various spectroscopic techniques, revealing insights into the molecular geometry and intramolecular interactions . These techniques could potentially be applied to the analysis of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate to gain a deeper understanding of its structure.
Chemical Reactions Analysis
The reactivity of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate with carboxylate potassium salts is high, with reactions proceeding to completion within 10 minutes in the presence of a catalyst like 18-crown-6. This reactivity is leveraged in the derivatization of carboxylic acids for detection in high-performance liquid chromatography . A similar reagent, 2-(6,7-dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate, also demonstrates rapid reaction times with carboxylic acids, suggesting a class effect among these reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate are inferred from its stability and detection limits. It is stable for at least 6 months at room temperature, and the detection limits for ultraviolet and fluorescent detection are 100 fmol and 4 fmol, respectively, indicating high sensitivity . The related compound 2-(phthalimino)ethyl trifluoromethanesulfonate is stable for at least 1 year when refrigerated, suggesting that the naphthalimide derivatives have good shelf lives .
科学的研究の応用
Application 1: Fluorescent Reagent
- Summary of the Application: “2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate” is used as a fluorescent reagent that reacts rapidly with anions of carboxylic acids in acetonitrile . This makes it useful for sensitive fluorimetric detection .
- Methods of Application: The compound is mixed with the sample in acetonitrile, where it reacts with the anions of carboxylic acids . The resulting adducts can then be detected using fluorescence spectroscopy .
- Results or Outcomes: The use of this reagent allows for the detection of carboxylic acids down to 4 femtomoles .
Application 2: Determination of Free Fatty Acids in Human Serum
- Summary of the Application: This compound has been used in the determination of free fatty acids in human serum by High-Performance Liquid Chromatography (HPLC) with fluorescence detection .
- Methods of Application: Free fatty acids in serum samples are derivatized with the fluorescent reagent, “2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate”, and then analyzed using HPLC .
- Results or Outcomes: This method was able to quantify five types of free fatty acids in human serum: α-linolenic acid (ALA), palmitoleic acid (PLA), arachidonic acid (AA), linoleic acid (LA), and oleic acid (OA) .
Application 3: Detection of Carnitines and Acylcarnitines
- Summary of the Application: “2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate” is used for the sensitive fluorimetric detection of carnitines and acylcarnitines in tissue .
- Methods of Application: The compound reacts rapidly with the anions of carboxylic acids in acetonitrile, which includes carnitines and acylcarnitines . The resulting adducts can then be detected using fluorescence spectroscopy .
- Results or Outcomes: This method allows for the sensitive detection of carnitines and acylcarnitines in tissue .
Application 4: Conversion of Carboxylic Acid Group into an Aliphatic Amine
- Summary of the Application: “2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate” can be used to convert a carboxylic acid group into an aliphatic amine .
- Methods of Application: The activated carboxylic acid is derivatized with a half-protected aliphatic diamine (mono-N-(t-BOC)-propylenediamine), usually in an organic solvent, followed by removal of the t-BOC–protecting group with trifluoroacetic acid .
- Results or Outcomes: The resultant aliphatic amine can then be modified with any of the amine-reactive reagents .
Application 5: Detection of Anions of Carboxylic Acids
- Summary of the Application: “2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate” reacts rapidly with the anions of carboxylic acids in acetonitrile . This makes it useful for sensitive fluorimetric detection .
- Methods of Application: The compound is mixed with the sample in acetonitrile, where it reacts with the anions of carboxylic acids . The resulting adducts can then be detected using fluorescence spectroscopy .
- Results or Outcomes: The use of this reagent allows for the detection of carboxylic acids down to 100 femtomoles by absorption at 259 nm and by fluorescence at 394 nm down to 4 femtomoles .
Application 6: Conversion of Carboxylic Acid Group into an Aliphatic Amine
- Summary of the Application: “2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate” can be used to convert a carboxylic acid group into an aliphatic amine .
- Methods of Application: The activated carboxylic acid is derivatized with a half-protected aliphatic diamine (mono-N-(t-BOC)-propylenediamine), usually in an organic solvent, followed by removal of the t-BOC–protecting group with trifluoroacetic acid .
- Results or Outcomes: The resultant aliphatic amine can then be modified with any of the amine-reactive reagents .
Safety And Hazards
When handling 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
特性
IUPAC Name |
2-(1,3-dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5S/c16-15(17,18)25(22,23)24-6-5-19-13(20)11-7-9-3-1-2-4-10(9)8-12(11)14(19)21/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCKBLUPFMXLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155966 | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
CAS RN |
128651-50-3 | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128651503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)
